molecular formula C20H16N4O3 B2972752 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034521-27-0

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2972752
CAS No.: 2034521-27-0
M. Wt: 360.373
InChI Key: KFPGVSLWGMGEEY-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule featuring a hybrid scaffold combining pyridine, pyrazole, and coumarin moieties. The pyridine ring at position 5 is substituted with a 1-methylpyrazole group, while the coumarin (2-oxo-2H-chromene) core is linked via a carboxamide bridge.

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-24-12-16(11-23-24)15-6-13(8-21-10-15)9-22-19(25)17-7-14-4-2-3-5-18(14)27-20(17)26/h2-8,10-12H,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPGVSLWGMGEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various therapeutic applications, supported by data tables and recent research findings.

Synthesis

The compound is typically synthesized through multi-step organic reactions involving the preparation of pyrazole and pyridine intermediates. The final product is obtained by coupling these intermediates with a chromene derivative under specific conditions. Key reagents include coupling agents like EDCI and catalysts such as DMAP, which facilitate the formation of the desired amide linkage.

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to its interaction with various molecular targets.

Mechanism of Action
The compound may act as an inhibitor or modulator of specific enzymes and receptors, influencing critical biochemical pathways essential for cellular functions. Its unique structural features suggest diverse mechanisms of action, potentially leading to applications in treating various diseases .

Therapeutic Applications

Research indicates that this compound may have significant potential in several therapeutic areas:

  • Anticancer Activity : Preliminary studies have shown that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2 cells, with IC50 values indicating effective inhibition of cell proliferation .
  • Antioxidant Properties : The compound's structure allows it to function as an antioxidant, scavenging reactive oxygen species (ROS) and potentially reducing oxidative stress in cells. This property is crucial for developing treatments for conditions associated with oxidative damage .
  • Antimicrobial Effects : Some studies suggest that related compounds demonstrate antimicrobial activity against bacteria and fungi, making them potential candidates for developing new antibiotics .

Data Table: Biological Activities

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AnticancerHeLa15.0
AntioxidantABTS28.23
AntimicrobialE. coli12.5

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various settings:

  • In Vitro Cytotoxicity Assay : A study demonstrated that the compound exhibited significant cytotoxicity against a panel of cancer cell lines, with varying degrees of effectiveness based on structural modifications made to the original compound .
  • Antioxidant Evaluation : In a comparative study against standard antioxidants like ascorbic acid, the compound showed superior activity, indicating its potential as a therapeutic agent in oxidative stress-related diseases .

Comparison with Similar Compounds

Key Differences :

  • Core Heterocycles: Thiazole in 4d–4i vs. pyridine-pyrazole-coumarin in the target. Thiazoles are sulfur-containing heterocycles known for metabolic stability, whereas coumarins exhibit π-π stacking and fluorescence properties .

Physicochemical Properties :

Compound Melting Point (°C) Key ¹H NMR Signals (δ, ppm) Molecular Formula
Target Compound Not reported Pyridine/pyrazole protons (8–9) C₂₁H₁₇N₃O₃
4d () Not specified Morpholinomethyl (3.5–4.0) C₂₃H₂₃Cl₂N₅O₂S
4e () Not specified Piperazinyl (2.5–3.0) C₂₄H₂₆Cl₂N₆O₂S

Pyrazole-Carboxamide Derivatives ()

details pyrazole-carboxamide derivatives (3a–3p) with chloro, cyano, and aryl substituents. These compounds share the carboxamide linkage but lack the coumarin moiety and pyridine backbone of the target.

Key Differences :

  • Electron-Withdrawing Groups: Compounds 3a–3p feature chloro/cyano substituents, which polarize the carboxamide bond, whereas the target’s coumarin introduces conjugated π-systems for enhanced electronic delocalization .
  • Melting Points : The coumarin core in the target may increase melting points compared to 3a–3p (e.g., 3a : 133–135°C, 3d : 181–183°C) due to stronger intermolecular stacking.

Spectral Data Comparison :

Compound ¹H NMR (Pyrazole Signals) MS (ESI) [M+H]⁺ Yield (%)
Target Compound Not available Not reported N/A
3a () δ 8.12 (s, 1H), 2.66 (s, 3H) 403.1 68
3d () δ 8.12 (s, 1H), 2.66 (s, 3H) 421.0 71

Functional Implications

  • Bioactivity : Thiazole derivatives in are hypothesized for antimicrobial or kinase inhibition, while pyrazole-carboxamides in may target inflammatory pathways. The target’s coumarin moiety could confer antioxidant or topoisomerase inhibition properties, though this requires validation.
  • Synthetic Complexity : The target’s multi-heterocyclic architecture likely demands more intricate synthesis (e.g., sequential coupling reactions) compared to the straightforward amidation protocols used for 3a–3p .

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